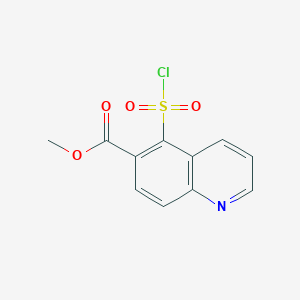

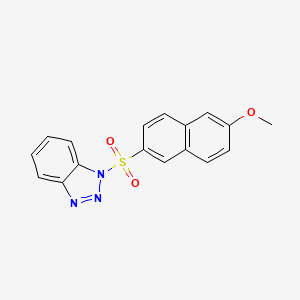

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

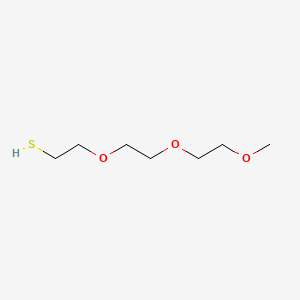

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a chemical compound with the formula C11H8ClNO4S . It is a derivative of quinoline, a class of compounds that have been found to have various applications in medicinal and synthetic organic chemistry .

Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a solid compound . Its molecular weight is 285.70 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate serves as a precursor in the synthesis of a range of novel compounds. For instance, it has been utilized in the facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions, highlighting its versatility in organic synthesis (Gao et al., 2011). These derivatives could find applications in material science or as pharmacophores in drug development.

Antitumor and Antimicrobial Activity

Derivatives of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate have shown promising antitumor and antimicrobial activities. For example, methyl-substituted indolo[2,3-b]quinolines, synthesized via modified reactions involving Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives, exhibited cytotoxic activities and the ability to induce topoisomerase II-dependent DNA cleavage, suggesting their potential as anticancer agents (Peczyńska-Czoch et al., 1994).

Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate, have been evaluated for their antituberculosis activity. These studies revealed that the presence of specific substituents significantly affected their in vitro activity against Mycobacterium tuberculosis, underscoring the compound's importance in developing new antituberculosis agents (Jaso et al., 2005).

Anticancer and DNA Binding Studies

Investigations into the structural, vibrational, and quantum chemical aspects of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives have been conducted to evaluate their potential anticancer activities. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione showed higher cytotoxic activity against cancer cell lines, suggesting the role of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives in cancer treatment and their interaction with DNA (Kadela-Tomanek et al., 2018).

Safety And Hazards

The safety information available indicates that “Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” may cause skin irritation (H315) and may be harmful if swallowed (H302) . Appropriate precautions should be taken when handling this compound, including wearing protective gloves and avoiding ingestion .

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYDNCMDDROJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2561977.png)

![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)

![1,3-dimethyl-7-neopentyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561990.png)

![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)

![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)